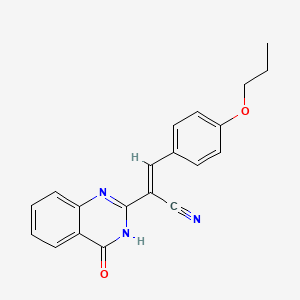![molecular formula C15H14ClN3O4S B5969442 N-(4-{[2-(2-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B5969442.png)
N-(4-{[2-(2-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(2-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide, commonly known as CBHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBHA is a small molecule that belongs to the class of hydrazones and has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
CBHA's mechanism of action is not fully understood, but it is believed to involve the modulation of various signaling pathways that regulate cell growth, apoptosis, and inflammation. CBHA has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism and cell survival. CBHA has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immunity.
Biochemical and Physiological Effects
CBHA's biochemical and physiological effects are diverse and depend on the specific research application. In oncology, CBHA has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In immunology, CBHA has been shown to suppress the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues, which leads to the suppression of inflammation. In virology, CBHA has been shown to inhibit the replication of various viruses, which leads to the suppression of viral infection.
Advantages and Limitations for Lab Experiments
CBHA's advantages for lab experiments include its high purity, stability, and solubility in various solvents. CBHA's limitations for lab experiments include its relatively low potency compared to other anti-cancer agents and its potential toxicity at high doses.
Future Directions
For CBHA research include the optimization of its synthesis and purification methods to achieve higher yields and purity, the identification of its specific molecular targets and signaling pathways, the development of more potent derivatives, and the evaluation of its efficacy and safety in preclinical and clinical studies. CBHA's potential therapeutic applications in various fields make it a promising candidate for further research and development.
Synthesis Methods
CBHA can be synthesized through a multi-step reaction process that involves the condensation of 2-chlorobenzoyl hydrazine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group with iron powder, and finally acetylation with acetic anhydride. The synthesis of CBHA has been optimized to achieve high yields and purity, making it suitable for various research applications.
Scientific Research Applications
CBHA has been extensively studied for its potential therapeutic applications in various fields, including oncology, immunology, and virology. In oncology, CBHA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CBHA's anti-tumor effects are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. In immunology, CBHA has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. In virology, CBHA has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus.
properties
IUPAC Name |
N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-10(20)17-11-6-8-12(9-7-11)24(22,23)19-18-15(21)13-4-2-3-5-14(13)16/h2-9,19H,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVCRIWYCNUMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-4-methyl-5-(3-pyridinylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5969365.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![N-methyl-5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5969380.png)
![2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5969386.png)
![6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5969389.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B5969397.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969404.png)
![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B5969423.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
![1-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5969428.png)

![1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B5969461.png)
![trans-4-[(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)amino]cyclohexanol](/img/structure/B5969468.png)